4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid
Overview
Description
4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of an amino group, a methyl-substituted phenyl group, and a carboxylic acid group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylbenzene-1,3-diamine with a thioamide derivative under acidic or basic conditions to form the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, a microreactor system can be employed to control reaction kinetics and optimize conditions such as temperature, pressure, and solvent choice . This approach allows for the scalable and reproducible synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(4-chlorophenyl)-1,2-thiazole-5-carboxylic acid
- 4-Amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid
- 4-Amino-3-(4-bromophenyl)-1,2-thiazole-5-carboxylic acid
Uniqueness
4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-6-2-4-7(5-3-6)9-8(12)10(11(14)15)16-13-9/h2-5H,12H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNESTTPDUMPMDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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